molecular formula C11H13ClN2O3S B2738060 1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide CAS No. 2411277-73-9

1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide

Cat. No. B2738060
CAS RN: 2411277-73-9
M. Wt: 288.75
InChI Key: REKQMDJKTNNMHU-UHFFFAOYSA-N
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Description

The compound “1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide” is a complex organic molecule. It contains a chloroacetyl group, a phenyl group, an azetidine ring, and a sulfonamide group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a chloroacetyl compound with a phenylazetidine derivative . The sulfonamide group could be introduced through further reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The azetidine ring, a four-membered ring containing nitrogen, would likely be a key structural feature . The chloroacetyl group would add polarity to the molecule, and the phenyl group would contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chloroacetyl group, for instance, is known to be reactive, particularly in nucleophilic substitution reactions . The azetidine ring could also undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antibacterial and Antitumor Properties

Sulfonamides have a significant history as synthetic bacteriostatic antibiotics, used for treating bacterial infections caused by various microorganisms. Beyond their antibacterial applications, sulfonamides have been investigated for their potential in cancer treatment. They are known to inhibit carbonic anhydrase isozymes, which are associated with tumorigenesis. For instance, certain sulfonamide derivatives have shown promise as inhibitors of tumor-associated isozyme carbonic anhydrase IX, suggesting their potential in anticancer strategies (Ilies et al., 2003).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrase, a family of enzymes involved in regulating pH and ion balance in various tissues, is a significant application of sulfonamides. This mechanism is utilized in treating conditions such as glaucoma, epilepsy, and even cancer. For example, halogenated sulfonamides have been synthesized to target carbonic anhydrase IX, a variant implicated in cancer, demonstrating the potential of sulfonamides in developing targeted cancer therapies (Ilies et al., 2003).

Chemical Synthesis and Novel Compound Development

Sulfonamide derivatives have also been instrumental in the development of new chemical synthesis pathways and novel compounds with potential applications in medicine and beyond. For instance, the novel regiospecific cascade synthesis of sulfonamide derivatives highlights the chemical versatility and potential for generating new molecules with specific biological activities (Rozentsveig et al., 2010).

Future Directions

The future directions for research on this compound would depend on its intended applications. Given its complex structure, it could be of interest in the field of medicinal chemistry, where similar compounds are often investigated for their potential as therapeutic agents .

properties

IUPAC Name

1-(2-chloroacetyl)-N-phenylazetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3S/c12-6-11(15)14-7-10(8-14)18(16,17)13-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQMDJKTNNMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCl)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroacetyl)-N-phenylazetidine-3-sulfonamide

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